molecular formula C19H28N2O4 B6138460 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol

3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol

Cat. No. B6138460
M. Wt: 348.4 g/mol
InChI Key: JXDBBNRDVLLDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol, also known as carvedilol, is a medication used to treat high blood pressure, heart failure, and left ventricular dysfunction. It is a non-selective beta blocker and alpha-1 blocker, meaning it blocks the effects of adrenaline and noradrenaline on both beta and alpha receptors. Carvedilol was first approved by the FDA in 1995 and has since become a widely prescribed medication.

Mechanism of Action

Carvedilol works by blocking the effects of adrenaline and noradrenaline on both beta and alpha receptors. This leads to a decrease in heart rate and blood pressure, as well as a reduction in the workload of the heart. It also has antioxidant properties and may reduce inflammation in the body.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects, including reducing heart rate and blood pressure, improving cardiac function, reducing oxidative stress, and reducing inflammation. It has also been shown to have a protective effect on the heart, reducing the risk of heart failure and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol in lab experiments is its well-established safety profile and widespread use in clinical practice. This makes it a relatively low-risk option for researchers. However, one limitation is that its effects are not specific to a particular receptor or pathway, which can make it difficult to isolate its effects in experiments.

Future Directions

There are a number of potential future directions for research on 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol. One area of interest is its potential use in the treatment of other conditions, such as diabetes or neurodegenerative diseases. Another area of interest is the development of new formulations or delivery methods for 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol, which could improve its efficacy or reduce side effects. Finally, further research is needed to better understand the mechanisms underlying 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol's effects and to identify potential new targets for therapeutic intervention.

Synthesis Methods

Carvedilol can be synthesized through a multi-step process involving the reaction of several key intermediates. The first step involves the reaction of 2,3-epoxy-1-propanol with 4-(1-pyrrolidinylcarbonyl)phenol to form 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-hydroxybutyl}-1,2-epoxypropane. This intermediate is then reacted with piperidine to form the final product, 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol.

Scientific Research Applications

Carvedilol has been extensively studied in both animal and human models for its potential therapeutic benefits. It has been shown to improve cardiac function and reduce mortality in patients with heart failure, as well as improve left ventricular function in patients with left ventricular dysfunction. It has also been studied for its potential anti-inflammatory effects and its ability to reduce oxidative stress.

properties

IUPAC Name

[4-[1-(2,3-dihydroxypropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c22-14-16(23)13-20-11-7-18(8-12-20)25-17-5-3-15(4-6-17)19(24)21-9-1-2-10-21/h3-6,16,18,22-23H,1-2,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDBBNRDVLLDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[1-(2,3-Dihydroxypropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

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